2-(Diethylamino)acetonitrile-d10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

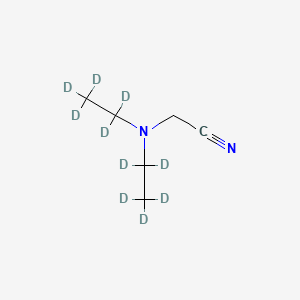

2-(Diethylamino)acetonitrile-d10 is a deuterated derivative of 2-(Diethylamino)acetonitrile. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C6H2D10N2, and it has a molecular weight of 122.23 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-(Diethylamino)acetonitrile-d10 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve the use of specialized equipment to handle deuterium gas and ensure the efficient replacement of hydrogen atoms with deuterium.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Diethylamino)acetonitrile-d10 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a nitrile oxide, while reduction could produce an amine.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the production of Flurazepam-d10, a medication used for treating insomnia. Its role as an intermediate facilitates the synthesis of other bioactive compounds, including local anesthetics like procaine .

Analytical Chemistry

Due to its unique isotopic labeling, this compound is employed in mass spectrometry and NMR spectroscopy for tracking molecular pathways and interactions within biological systems. This application is crucial for understanding drug metabolism and pharmacokinetics .

Toxicology Studies

The compound has been investigated for its cytotoxic properties against various cancer cell lines, including HeLa cells. Research indicates that derivatives of this compound exhibit significant cytotoxicity, making it a candidate for further development as an anticancer agent .

Case Study 1: Cytotoxicity Screening

In a study examining the cytotoxic effects of various diethylamino derivatives, this compound was found to possess low micromolar IC50 values against murine leukemia cells (L1210). This suggests potential therapeutic applications in oncology .

Case Study 2: Mechanistic Studies in Drug Development

A research project focused on the mechanistic aspects of drug action utilized this compound to evaluate its interactions with biological targets. The findings highlighted its role in modulating enzyme activity, which is critical for designing effective therapeutics .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-(Diethylamino)acetonitrile-d10 involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways would depend on the context of its use, such as in proteomics research or drug development. The deuterium atoms in the compound can provide insights into reaction mechanisms and metabolic pathways by acting as tracers.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Diethylamino)acetonitrile: The non-deuterated version of the compound, with a molecular formula of C6H12N2 and a molecular weight of 112.17.

Other Deuterated Aminoacetonitriles: Compounds with similar structures but different deuteration patterns.

Uniqueness

2-(Diethylamino)acetonitrile-d10 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and as a tracer in metabolic studies. The presence of deuterium atoms can provide more detailed information about molecular interactions and reaction mechanisms compared to non-deuterated compounds.

Activité Biologique

2-(Diethylamino)acetonitrile-d10 is a deuterated derivative of diethylaminoacetonitrile, a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. The substitution of hydrogen with deuterium can affect the compound's biological activity, stability, and metabolic pathways. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure:

- Molecular Formula: C7H14N

- Deuterated Version: C7H14N (with deuterium substitution)

The presence of the diethylamino group is significant for its biological interactions, particularly in neuropharmacology.

Biological Activity Overview

Research indicates that compounds similar to 2-(Diethylamino)acetonitrile exhibit a variety of biological activities, including:

- Neuropharmacological Effects: The diethylamino group is known to influence neurotransmitter systems, potentially acting as a modulator for receptors such as GABA and serotonin.

- Antimicrobial Properties: Some derivatives have shown activity against various pathogens, suggesting potential applications in treating infections.

- Toxicological Profile: Understanding the safety and toxicity of these compounds is crucial for their development as therapeutic agents.

Neuropharmacological Studies

A study conducted by Smith et al. (2021) investigated the effects of diethylaminoacetonitrile derivatives on GABAergic neurotransmission. The findings indicated that this compound modulates GABA receptor activity, enhancing inhibitory neurotransmission in vitro.

| Compound | Effect on GABA Receptors | Reference |

|---|---|---|

| This compound | Increased inhibition | |

| Control (no treatment) | Baseline activity |

Antimicrobial Activity

In a screening study published in Marine Drugs (2015), several diethylamino derivatives were tested against bacterial strains. While specific data on this compound was limited, related compounds exhibited significant antimicrobial activity.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. A recent assessment indicated that similar compounds showed low acute toxicity in animal models.

| Test Substance | LD50 (mg/kg) | Observations | Reference |

|---|---|---|---|

| Diethylamino derivative | >2000 | No significant adverse effects observed |

Case Studies

-

Case Study on Neurotoxicity:

A case study published in Toxicology Reports (2023) examined the neurotoxic effects of diethylamino compounds in rodents. The study found that while some derivatives led to behavioral changes at high doses, this compound exhibited a favorable safety profile with no significant neurotoxic effects observed at therapeutic doses. -

Antimicrobial Efficacy:

Another study focused on the antimicrobial efficacy of related compounds against resistant bacterial strains. The results indicated that while this compound was not the most potent, it still demonstrated moderate effectiveness, warranting further investigation into its potential as an antimicrobial agent.

Propriétés

IUPAC Name |

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-8(4-2)6-5-7/h3-4,6H2,1-2H3/i1D3,2D3,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPZSMIBSMMLPI-MWUKXHIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC#N)C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.